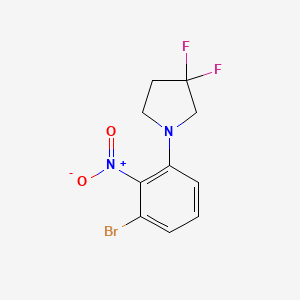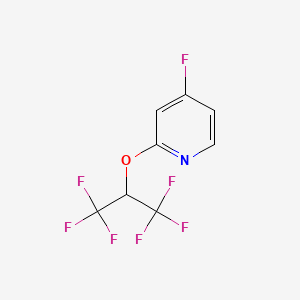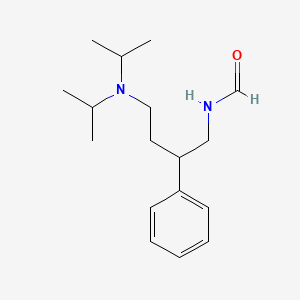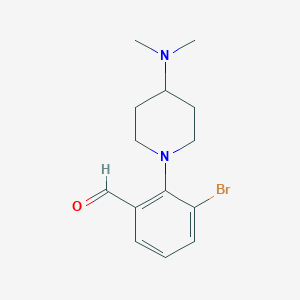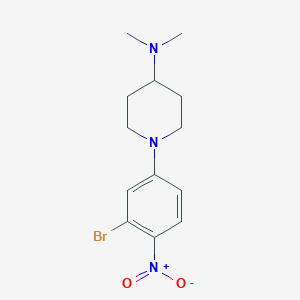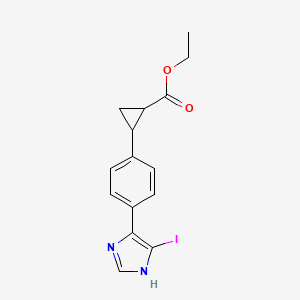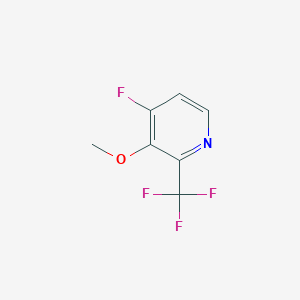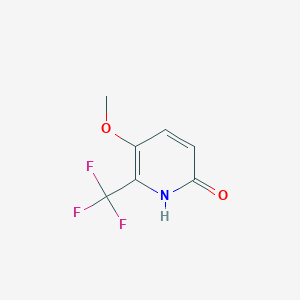
(4-((4-Methylpiperidin-1-yl)sulfonyl)naphthalen-1-yl)boronic acid
概要
説明
(4-((4-Methylpiperidin-1-yl)sulfonyl)naphthalen-1-yl)boronic acid is a boronic acid derivative with a complex structure that includes a naphthalene ring, a piperidine ring, and a sulfonyl group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (4-((4-Methylpiperidin-1-yl)sulfonyl)naphthalen-1-yl)boronic acid typically involves multiple steps, starting with the preparation of the naphthalene and piperidine precursors. The sulfonyl group is introduced through sulfonation reactions, and the boronic acid moiety is added via borylation reactions. Common reagents used in these reactions include phenylsilane, which promotes the formation and reduction of imine, and iron complexes as catalysts .
Industrial Production Methods
Industrial production methods for this compound may involve bulk manufacturing processes that ensure high purity and yield. These methods often utilize advanced techniques such as continuous flow synthesis and automated reaction monitoring to optimize reaction conditions and minimize waste .
化学反応の分析
Types of Reactions
(4-((4-Methylpiperidin-1-yl)sulfonyl)naphthalen-1-yl)boronic acid undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.
Substitution: The boronic acid group can participate in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions
Common reagents used in these reactions include palladium catalysts for cross-coupling reactions, hydrogen gas for reduction reactions, and oxidizing agents such as hydrogen peroxide for oxidation reactions. Typical reaction conditions involve moderate temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products
Major products formed from these reactions include various substituted naphthalene derivatives, which can be further functionalized for use in pharmaceuticals and other applications.
科学的研究の応用
Chemistry
In chemistry, (4-((4-Methylpiperidin-1-yl)sulfonyl)naphthalen-1-yl)boronic acid is used as a building block for the synthesis of more complex molecules. Its boronic acid group makes it a valuable reagent in cross-coupling reactions, which are essential for constructing carbon-carbon bonds in organic synthesis .
Biology
In biological research, this compound is studied for its potential as a pharmacophore in drug design. The piperidine and naphthalene moieties are known to interact with various biological targets, making this compound a candidate for developing new therapeutic agents .
Medicine
In medicine, derivatives of this compound are explored for their potential as anticancer, antiviral, and antimicrobial agents. The unique combination of functional groups allows for diverse interactions with biological molecules, leading to potential therapeutic effects .
Industry
In the industrial sector, this compound is used in the production of advanced materials and specialty chemicals. Its ability to undergo various chemical transformations makes it a versatile intermediate in the synthesis of high-value products .
作用機序
The mechanism of action of (4-((4-Methylpiperidin-1-yl)sulfonyl)naphthalen-1-yl)boronic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The boronic acid group can form reversible covalent bonds with active site residues, inhibiting enzyme activity. The piperidine and naphthalene moieties contribute to binding affinity and specificity by interacting with hydrophobic pockets and aromatic residues in the target proteins .
類似化合物との比較
Similar Compounds
Similar compounds include other boronic acid derivatives with different substituents on the naphthalene or piperidine rings. Examples include:
- (4-(Piperidin-1-yl)sulfonyl)naphthalen-1-yl)boronic acid
- (4-((4-Methylpiperidin-1-yl)sulfonyl)phenyl)boronic acid
Uniqueness
The uniqueness of (4-((4-Methylpiperidin-1-yl)sulfonyl)naphthalen-1-yl)boronic acid lies in its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of both a boronic acid group and a sulfonyl group allows for versatile chemical modifications and interactions with biological targets, making it a valuable compound in various fields of research .
特性
IUPAC Name |
[4-(4-methylpiperidin-1-yl)sulfonylnaphthalen-1-yl]boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20BNO4S/c1-12-8-10-18(11-9-12)23(21,22)16-7-6-15(17(19)20)13-4-2-3-5-14(13)16/h2-7,12,19-20H,8-11H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JKKZHTWNWDESDA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC=C(C2=CC=CC=C12)S(=O)(=O)N3CCC(CC3)C)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20BNO4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


